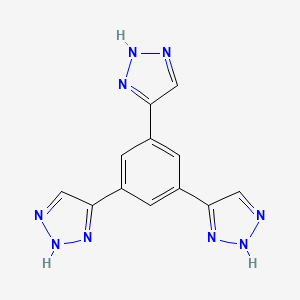
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is a triazole-based compound featuring three 1H-1,2,3-triazol-4-yl groups attached to a benzene ring at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can be synthesized using a one-pot approach involving the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines . This method is efficient and allows for the parallel synthesis of various triazole derivatives. The reaction conditions typically involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as copper(I) iodide, to facilitate the cycloaddition reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the one-pot synthesis approach suggests that it could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the triazole rings.
Cycloaddition Reactions: The triazole rings can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form additional heterocyclic compounds.
Common Reagents and Conditions
Copper(I) Catalysts: Copper(I) iodide is commonly used as a catalyst in cycloaddition reactions involving triazoles.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are frequently used solvents for these reactions.
Temperature: Reactions are typically conducted at elevated temperatures to ensure complete conversion of reactants.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: The compound’s triazole rings can interact with biological molecules, making it useful in drug discovery and development.
Medicine: Triazole derivatives are known for their antimicrobial and anticancer properties, and this compound could be explored for similar applications.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene involves its ability to form stable complexes with metal ions and interact with biological targets. The triazole rings can coordinate with metal ions, enhancing the compound’s catalytic and binding properties. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity and exerting biological effects.
類似化合物との比較
Similar Compounds
1,3,5-Tris(1H-1,2,4-triazol-1-yl)benzene: This compound features 1H-1,2,4-triazole rings instead of 1H-1,2,3-triazole rings, resulting in different chemical properties and reactivity.
1,3,5-Tris(1H-tetrazol-5-yl)benzene: This compound contains tetrazole rings, which have different electronic properties compared to triazole rings.
Uniqueness
1,3,5-Tri(1H-1,2,3-triazol-4-yl)benzene is unique due to the specific positioning of the triazole rings on the benzene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and drug discovery.
特性
分子式 |
C12H9N9 |
|---|---|
分子量 |
279.26 g/mol |
IUPAC名 |
4-[3,5-bis(2H-triazol-4-yl)phenyl]-2H-triazole |
InChI |
InChI=1S/C12H9N9/c1-7(10-4-13-19-16-10)2-9(12-6-15-21-18-12)3-8(1)11-5-14-20-17-11/h1-6H,(H,13,16,19)(H,14,17,20)(H,15,18,21) |
InChIキー |
FOPSWFILTUZURS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C2=NNN=C2)C3=NNN=C3)C4=NNN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


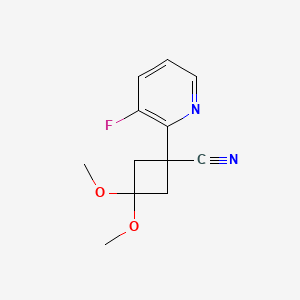

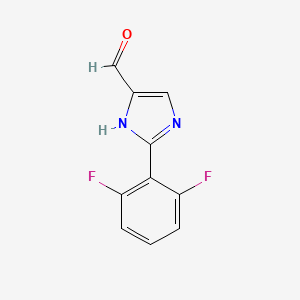
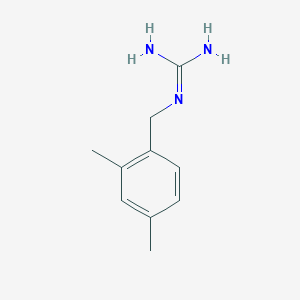
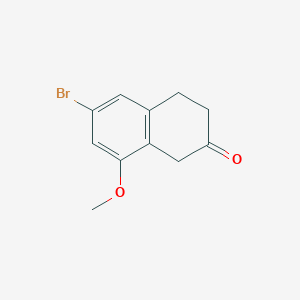

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
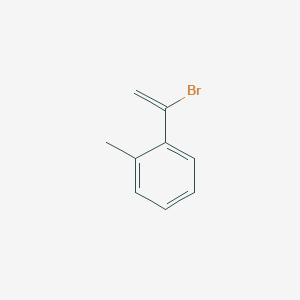
![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)

![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)

